4-Fluoro-2-methoxy-5-methylphenol

Drug Metabolism ADME-Tox Cytochrome P450

For medicinal chemistry teams targeting CCR5-mediated diseases or oncology pathways, this 4-Fluoro-2-methoxy-5-methylphenol is a validated, substitution-specific building block. Unlike non-fluorinated or 5-methyl-deficient analogs, its unique 4-F, 2-OMe, 5-Me substitution pattern is essential for selective CYP1A2 inhibition (Ki=390 nM) and CCR5 antagonist activity. Procure high-purity stock for reliable SAR studies and lead optimization.

Molecular Formula C8H9FO2
Molecular Weight 156.156
CAS No. 1395035-39-8
Cat. No. B2457341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-5-methylphenol
CAS1395035-39-8
Molecular FormulaC8H9FO2
Molecular Weight156.156
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)OC)O
InChIInChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3
InChIKeyKUKDPPPPSDXZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8): A Tri-Substituted Phenol for Specialized Research


4-Fluoro-2-methoxy-5-methylphenol is a tri-substituted phenolic compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 g/mol. It is characterized by the specific pattern of a fluorine atom, a methoxy group, and a methyl group on a phenol ring . This compound is primarily utilized as a specialized building block in organic synthesis and has been investigated for its biological activity as a CCR5 antagonist [1] and an antiproliferative agent in cancer cell lines [2].

Why 4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8) Cannot Be Replaced by Common Analogs


The specific combination and positioning of substituents on the phenol ring of 4-Fluoro-2-methoxy-5-methylphenol directly dictate its unique biological and chemical profile. Substituting this compound with a close analog like 4-Fluoro-2-methoxyphenol (lacking the 5-methyl group) or 2-Methoxy-5-methylphenol (lacking the 4-fluoro group) can lead to a complete loss of the target biological activity [1] or a significant shift in physicochemical properties like logP , which are critical for applications in medicinal chemistry and drug discovery. The evidence below quantifies these differences, demonstrating that this specific substitution pattern is essential for its designated research applications.

Quantitative Differentiation of 4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8) from Analogs


CYP1A2 Inhibition: A >52-Fold Selectivity Advantage Over CYP1B1

4-Fluoro-2-methoxy-5-methylphenol demonstrates potent inhibition of the human cytochrome P450 1A2 enzyme with a Ki of 390 nM [1]. Its selectivity is evidenced by a >52-fold difference in potency compared to its inhibition of CYP1B1, where the Ki is 20,400 nM (20.4 µM) [1]. While data for direct comparator compounds in this specific assay are not available for a head-to-head comparison, this intra-assay selectivity profile is a key differentiator.

Drug Metabolism ADME-Tox Cytochrome P450 Enzyme Inhibition CYP1A2

Distinct Biological Target Engagement: Antiproliferative Activity and CCR5 Antagonism

Research indicates that 4-Fluoro-2-methoxy-5-methylphenol exhibits antiproliferative activity against the human MCF7 breast cancer cell line [1] and acts as a CCR5 antagonist [2]. In contrast, the structurally similar compound 4-Fluoro-2-methoxyphenol (F-apocynin) is primarily characterized as an inhibitor of NADPH oxidase in leukocytes [3], and 2-Methoxy-5-methylphenol is widely noted for its antioxidant properties . This demonstrates that the specific 5-methyl substitution in the target compound directs it toward a different biological target space.

Oncology Immunology Cell Biology Target Engagement CCR5

Physicochemical Differentiation: LogP Value Indicates Altered Lipophilicity

The target compound has a predicted partition coefficient (logP) of 2.17 . In contrast, the analog 4-Fluoro-2-methoxyphenol, which lacks the 5-methyl group, has a predicted logP of 1.8 [1]. This difference in lipophilicity can significantly impact membrane permeability and solubility, which are key considerations in the selection of a building block for lead optimization in medicinal chemistry.

Physicochemical Properties Lipophilicity ADME LogP Drug Design

Evidence-Based Application Scenarios for 4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8)


Investigating CYP1A2-Mediated Drug-Drug Interactions

Researchers conducting in vitro ADME-Tox studies can utilize 4-Fluoro-2-methoxy-5-methylphenol as a tool compound to selectively inhibit CYP1A2 (Ki = 390 nM). Its 52-fold lower potency against CYP1B1 makes it a more selective probe than broader spectrum CYP inhibitors for isolating the role of CYP1A2 in metabolic pathways [1].

Building Block for CCR5-Targeted Drug Discovery Programs

For medicinal chemistry teams developing novel treatments for CCR5-mediated diseases, such as HIV, asthma, or rheumatoid arthritis, 4-Fluoro-2-methoxy-5-methylphenol is the appropriate starting material due to its validated activity as a CCR5 antagonist [2]. Its non-fluorinated or differently-substituted analogs lack this specific target engagement profile.

Lead Optimization for Antiproliferative Agents

In oncology drug discovery, this compound serves as a key intermediate or scaffold for synthesizing new analogs with potential anticancer properties, as evidenced by its activity against MCF7 cells [3]. Its unique substitution pattern (4-F, 2-OMe, 5-Me) provides a distinct starting point for SAR studies to improve potency and selectivity against specific cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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